

Technical Guide: Structural Elucidation of 3-t-Butyl-5-hydroxybenzoic Acid

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Compound of Interest

Compound Name: *3-t-Butyl-5-hydroxybenzoic acid*

Cat. No.: *B1342982*

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Introduction

3-t-Butyl-5-hydroxybenzoic acid is a substituted aromatic carboxylic acid. Its chemical structure, characterized by the presence of a bulky t-butyl group, a hydroxyl group, and a carboxylic acid function on a benzene ring, suggests potential applications in medicinal chemistry and materials science. Accurate structural elucidation is the cornerstone of understanding its chemical behavior and potential utility. This technical guide provides a comprehensive overview of the analytical techniques and methodologies required for the unambiguous structural confirmation of **3-t-Butyl-5-hydroxybenzoic acid**. While experimental spectra for this specific compound are not readily available in public databases, this guide will utilize predicted data and established principles of spectroscopic analysis.

Molecular Structure and Properties

The fundamental properties of **3-t-Butyl-5-hydroxybenzoic acid** are summarized below.

Property	Value
Molecular Formula	C ₁₁ H ₁₄ O ₃ [1][2]
Molecular Weight	194.23 g/mol [1]
IUPAC Name	3-tert-butyl-5-hydroxybenzoic acid[1]
CAS Number	49843-49-4[1]

Spectroscopic Data for Structural Elucidation

The following tables present the predicted spectroscopic data for **3-t-Butyl-5-hydroxybenzoic acid**. These predictions are based on established computational algorithms and provide a reliable framework for structural assignment in the absence of experimental data.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.3	s	9H	-C(CH ₃) ₃
~7.0	t	1H	Ar-H (position 5)
~7.4	t	1H	Ar-H (position 2 or 6)
~7.6	t	1H	Ar-H (position 2 or 6)
~9.8	s (broad)	1H	-OH
~12.5	s (broad)	1H	-COOH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~31	-C(CH ₃) ₃
~35	-C(CH ₃) ₃
~115	Ar-C (position 2 or 6)
~118	Ar-C (position 4)
~121	Ar-C (position 2 or 6)
~133	Ar-C (position 1)
~158	Ar-C (position 5)
~172	-COOH

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid)
3200-3600	Broad	O-H stretch (phenol)
2960-2870	Strong	C-H stretch (t-butyl)
1680-1710	Strong	C=O stretch (carboxylic acid)
1550-1620	Medium-Strong	C=C stretch (aromatic ring)
1150-1300	Medium	C-O stretch (phenol and carboxylic acid)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
194	40	[M] ⁺ (Molecular Ion)
179	100	[M - CH ₃] ⁺
151	30	[M - C ₃ H ₇] ⁺
133	25	[M - COOH - H ₂ O] ⁺
123	50	[M - C(CH ₃) ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of **3-t-Butyl-5-hydroxybenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.
- ¹H NMR Spectroscopy:
 - Instrument: A 400 MHz or higher field NMR spectrometer.
 - Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Acquisition time: 2-3 seconds.
 - Relaxation delay: 5 seconds.
 - Number of scans: 16-64, depending on sample concentration.
 - Spectral width: 0-16 ppm.
- ¹³C NMR Spectroscopy:

- Instrument: A 100 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse sequence: Proton-decoupled pulse sequence.
 - Acquisition time: 1-2 seconds.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 1024-4096, due to the low natural abundance of ^{13}C .
 - Spectral width: 0-220 ppm.

Infrared (IR) Spectroscopy

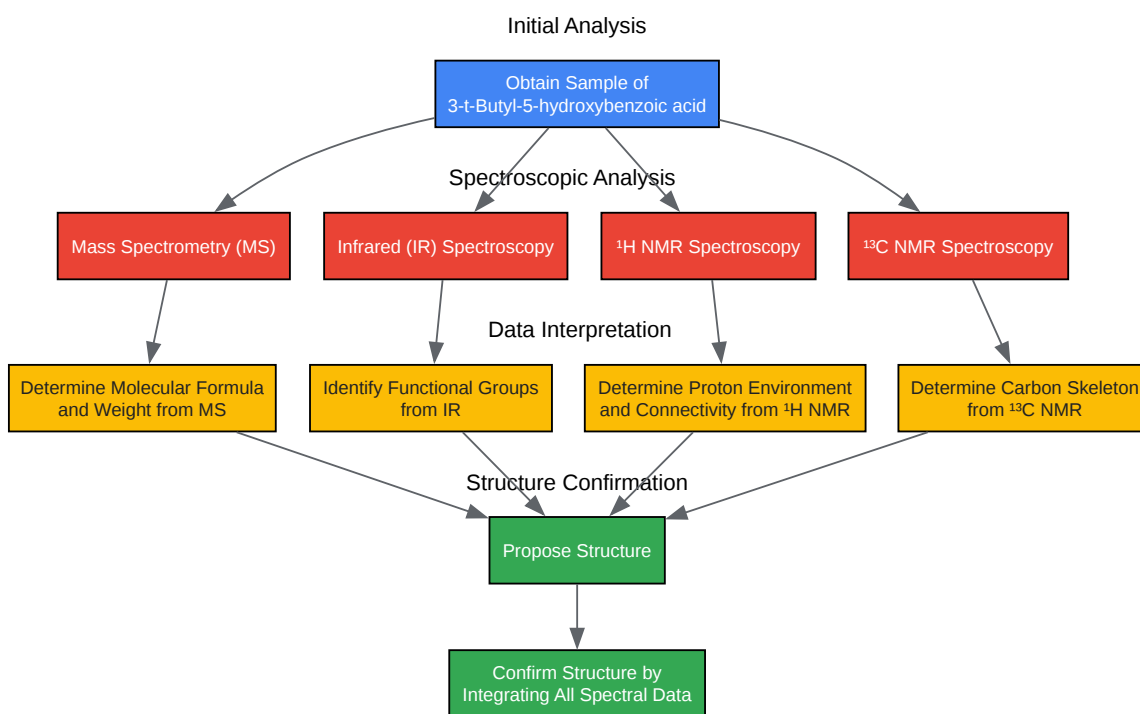
- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Analysis:
 - Instrument: Fourier Transform Infrared (FTIR) spectrometer.
 - Parameters:
 - Scan range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
 - A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Analysis (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):
 - Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
 - GC Parameters:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injection volume: 1 μ L.
 - Injector temperature: 250 $^{\circ}$ C.
 - Oven temperature program: Start at 100 $^{\circ}$ C, ramp to 280 $^{\circ}$ C at 10 $^{\circ}$ C/min.
 - MS Parameters:
 - Ionization mode: Electron Ionization (EI).
 - Electron energy: 70 eV.
 - Mass range: 40-400 amu.
 - Ion source temperature: 230 $^{\circ}$ C.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of **3-t-Butyl-5-hydroxybenzoic acid**, integrating the data from the different spectroscopic techniques.



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Caption: Workflow for the structural elucidation of **3-t-Butyl-5-hydroxybenzoic acid**.

Conclusion

The structural elucidation of **3-t-Butyl-5-hydroxybenzoic acid** is a systematic process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. While experimental data is not currently widespread, the predicted spectra and established analytical protocols outlined in this guide provide a robust framework for its unambiguous identification and characterization. This foundational knowledge is essential for any further research or application development involving this compound.

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References

- 1. 3-t-Butyl-5-hydroxybenzoic acid | C₁₁H₁₄O₃ | CID 21798667 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [Technical Guide: Structural Elucidation of 3-t-Butyl-5-hydroxybenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1342982#structural-elucidation-of-3-t-butyl-5-hydroxybenzoic-acid>]

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